molecular formula C16H12ClN3O3 B2635738 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 125299-05-0

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B2635738
CAS No.: 125299-05-0
M. Wt: 329.74
InChI Key: XCWHFOHVKVHJIU-UHFFFAOYSA-N
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Description

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline is a compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenoxy group and the hydrazidyl moiety in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with isatin (2,3-dioxoindoline) under appropriate conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Oxo derivatives of the indoline ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The exact mechanism of action of 3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the hydrazidyl group suggests that it may act as an inhibitor of certain enzymes, while the chlorophenoxy group may enhance its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    Isatin (2,3-dioxoindoline): Another indoline derivative with diverse biological activities.

    N-(2-Chlorophenyl)hydrazine: A related hydrazine derivative with potential pharmacological properties.

Uniqueness

3-(2-(2-Chlorophenoxy)acetylhydrazidyl)-2-oxoindoline is unique due to the combination of the indoline core, chlorophenoxy group, and hydrazidyl moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-11-6-2-4-8-13(11)23-9-14(21)19-20-15-10-5-1-3-7-12(10)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNMEBQYSCVMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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